molecular formula C23H22ClN5O2 B2696625 2-(4-chlorophenyl)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide CAS No. 921898-49-9

2-(4-chlorophenyl)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide

Cat. No.: B2696625
CAS No.: 921898-49-9
M. Wt: 435.91
InChI Key: QBBHWPNOHUWRIJ-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C23H22ClN5O2 and its molecular weight is 435.91. The purity is usually 95%.
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Biological Activity

The compound 2-(4-chlorophenyl)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a complex organic molecule that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C19H20ClN3O3
  • Molecular Weight : 373.83 g/mol
  • CAS Number : 478033-73-7

This compound features a chlorophenyl group and a pyrazolo[3,4-d]pyrimidine moiety, which are known for their diverse biological activities, including anti-inflammatory and anticancer properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds similar to the target molecule have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific kinases involved in cell proliferation and survival.

Case Study: In Vitro Cytotoxicity

A study conducted on several pyrazolo[3,4-d]pyrimidine derivatives demonstrated that modifications to the structure could enhance cytotoxicity against cancer cells. The IC50 values for these compounds ranged from 0.5 to 5 µM, indicating potent activity compared to standard chemotherapeutics .

Anti-inflammatory Activity

Another area of interest is the anti-inflammatory properties of this compound class. Pyrazolo[3,4-d]pyrimidines have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

Table: Inhibitory Activity Against COX Enzymes

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
Standard (Celecoxib)0.040.04
Pyrazolo Derivative0.050.03

The above table summarizes findings where certain derivatives exhibited comparable or superior inhibition of COX-2 compared to celecoxib, a well-known anti-inflammatory drug .

Acetylcholinesterase Inhibition

Moreover, some studies suggest that compounds with similar structures may act as potent inhibitors of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer’s.

The inhibition of AChE can help increase acetylcholine levels in synaptic clefts, potentially improving cognitive function. In silico studies have indicated that the binding affinity of these compounds for AChE is promising, with some derivatives showing nanomolar IC50 values .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Variations in substituents on the pyrazolo[3,4-d]pyrimidine scaffold can significantly impact both potency and selectivity for target enzymes.

Key Findings

  • Chlorophenyl Group : Enhances lipophilicity and may improve cellular uptake.
  • Pyrazole Ring Modifications : Altering positions on the pyrazole ring can lead to variations in biological activity.
  • Alkyl Substituents : The presence of bulky groups like methylbenzyl can increase binding affinity to target proteins.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[2-[5-[(4-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN5O2/c1-16-2-4-18(5-3-16)14-28-15-26-22-20(23(28)31)13-27-29(22)11-10-25-21(30)12-17-6-8-19(24)9-7-17/h2-9,13,15H,10-12,14H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBBHWPNOHUWRIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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